1,4-Diazepan-2-one

LFA-1 antagonism Cell adhesion inhibition Immunomodulation

1,4-Diazepan-2-one (99822-50-1) is the unsubstituted core scaffold essential for developing LFA-1 antagonists (IC50 70–110 nM), MC5R modulators, and δOR-selective agonists. Its 2-carbonyl lactam motif is non-interchangeable with homopiperazine or regioisomeric diazepanones. Sourcing this high-purity (≥97%) building block ensures pharmacophore integrity for target engagement and synthetic route reproducibility. Ideal for SAR campaigns requiring ICAM-1 binding, melanocortin receptor selectivity, and peripherally-restricted compound series with optimized solubility (LogP ~ -0.3, TPSA 41.1 Ų).

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 99822-50-1
Cat. No. B1253349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazepan-2-one
CAS99822-50-1
Synonyms1,4-diazepan-2-one
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CNCC(=O)NC1
InChIInChI=1S/C5H10N2O/c8-5-4-6-2-1-3-7-5/h6H,1-4H2,(H,7,8)
InChIKeyDRRVROVYLJHJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diazepan-2-one CAS 99822-50-1: Core Scaffold Identification and Procurement Baseline


1,4-Diazepan-2-one (CAS 99822-50-1), also known as hexahydro-2H-1,4-diazepin-2-one or perhydro-1,4-diazepin-2-one, is a seven-membered saturated heterocyclic lactam with molecular formula C5H10N2O and molecular weight 114.15 g/mol . The compound contains two secondary amine nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2 forming an internal amide (lactam) structure [1]. This unsubstituted core scaffold serves as the foundational building block for pharmaceutically active diazepane derivatives, including LFA-1 antagonists, melanocortin-5 receptor (MC5R) modulators, and skeletal sarcomere contractility agents [2][3][4]. The compound is typically supplied as a white to off-white solid with purity specifications ranging from 95% to 97% across commercial vendors, with characterization by NMR, HPLC, and GC as standard quality control measures .

1,4-Diazepan-2-one CAS 99822-50-1: Why Generic 1,4-Diazepane Analogs Cannot Substitute Without Performance Penalty


The unsubstituted 1,4-diazepan-2-one core is not interchangeable with other saturated seven-membered diaza-heterocycles such as homopiperazine (1,4-diazepane) or substituted 1,4-diazepan-5-ones. The presence and precise positioning of the lactam carbonyl at C2 is essential for downstream derivatization chemistry and target engagement in LFA-1 antagonism, where the carbonyl participates in critical hydrogen-bonding interactions with the receptor binding pocket [1]. Homopiperazine lacks this carbonyl entirely, eliminating the hydrogen-bond acceptor motif required for ICAM-1 binding site complementarity observed in optimized 1,4-diazepan-2-one antagonists (IC50 70–110 nM) [2]. Alternative ring sizes such as piperazin-2-one (six-membered) or 1,4-diazocan-2-one (eight-membered) introduce conformational constraints or excessive flexibility that alter the spatial orientation of key substituents, directly impacting pharmacophore presentation [3]. Procurement of substituted analogs without verifying the integrity of the 1,4-diazepan-2-one scaffold introduces undefined variables into SAR campaigns and synthetic route reproducibility.

1,4-Diazepan-2-one CAS 99822-50-1: Quantified Differentiation Evidence vs. Comparator Scaffolds


LFA-1 Antagonist Scaffold: 1,4-Diazepan-2-one Enables Nanomolar IC50 Activity Unattainable with Homopiperazine

Derivatives built on the 1,4-diazepan-2-one scaffold demonstrate high-affinity antagonism of the LFA-1/ICAM-1 interaction, a property absent in the carbonyl-lacking homopiperazine (1,4-diazepane) core. Optimization of a scaffold-based combinatorial library yielded compounds 18d and 18e with IC50 values of 110 nM and 70 nM, respectively, in LFA-1/ICAM-1 binding assays [1]. In contrast, homopiperazine lacks the requisite lactam carbonyl hydrogen-bond acceptor motif, rendering it ineffective as a starting scaffold for LFA-1 antagonist development without introducing the carbonyl via de novo synthesis of the 1,4-diazepan-2-one ring [2].

LFA-1 antagonism Cell adhesion inhibition Immunomodulation

δ-Opioid Receptor (δOR) Binding: 1,4-Diazepan-2-one Scaffold Shows Selective μ/κ Discrimination

A 1,4-diazepan-2-one-derived compound (designated compound 1 in Molecules 2021, 26(23), 7236) exhibited measurable affinity for the δ-opioid receptor (δOR) with pKi = 5.94 ± 0.16 (equivalent to Ki ≈ 1,150 nM), while showing no detectable affinity for μ-opioid receptor (μOR) or κ-opioid receptor (κOR), each with pKi < 5 (Ki > 10,000 nM) [1]. This selectivity profile contrasts with non-selective opioid scaffolds such as morphinan derivatives, which typically exhibit sub-nanomolar to low-nanomolar affinity across multiple opioid receptor subtypes with limited δ-selectivity [2].

Opioid receptor pharmacology GPCR selectivity Analgesic development

Physicochemical Properties: LogP and Polar Surface Area Distinguish 1,4-Diazepan-2-one from Homopiperazine

The lactam carbonyl in 1,4-diazepan-2-one alters key physicochemical parameters relative to homopiperazine (1,4-diazepane), impacting formulation, permeability, and solubility predictions. 1,4-Diazepan-2-one exhibits a consensus LogP of approximately -0.3 and a topological polar surface area (TPSA) of 41.1 Ų . In comparison, homopiperazine (CAS 505-66-8) lacks the carbonyl oxygen, reducing its hydrogen-bond acceptor count from 2 to 1 and lowering its TPSA to approximately 24 Ų while increasing LogP to approximately -0.1 to +0.2 [1]. This difference of ~17 Ų in TPSA and ~0.4–0.5 LogP units translates to measurably different predicted intestinal absorption and blood-brain barrier penetration profiles in silico ADME models.

Physicochemical profiling Drug-likeness Scaffold selection

Melanocortin-5 Receptor (MC5R) Antagonism: 1,4-Diazepan-2-one Enables Subtype-Selective Modulation

The 3-substituted 1,4-diazepan-2-one scaffold forms the basis of MC5R antagonists with therapeutic potential for acne and seborrheic dermatitis, whereas alternative diazepane regioisomers such as 1,4-diazepan-5-one do not present the same spatial orientation of the lactam for receptor engagement [1]. Patent disclosures from Mimetica Pty Ltd describe compounds of Formula (I) incorporating the 1,4-diazepan-2-one core that selectively downregulate MC5R activity without significant cross-reactivity at MC1R, MC3R, or MC4R subtypes [2]. Substitution at the 3-position of the 1,4-diazepan-2-one ring is critical for this selectivity; analogous substitution on 1,4-diazepan-5-one or piperazin-2-one scaffolds fails to reproduce the MC5R selectivity profile due to altered vector presentation of the aminoalkyl side chain [3].

MC5R antagonism Acne therapeutics Sebum regulation

1,4-Diazepan-2-one CAS 99822-50-1: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: LFA-1 Antagonist Lead Optimization

For teams developing small-molecule antagonists of the LFA-1/ICAM-1 interaction, the 1,4-diazepan-2-one core scaffold is the validated starting point based on published optimization campaigns achieving IC50 values of 70–110 nM [1]. Procurement of this unsubstituted core enables systematic derivatization at the N1, N4, and C3 positions to explore structure-activity relationships while preserving the lactam carbonyl required for target engagement. Alternative scaffolds including homopiperazine lack this essential pharmacophoric element and will not recapitulate the binding activity reported for the 1,4-diazepan-2-one series [2].

δ-Opioid Receptor (δOR) Selective Ligand Discovery

Investigators pursuing δOR-selective agonists or antagonists with minimized μOR off-target activity can utilize the 1,4-diazepan-2-one scaffold as a privileged starting template. Compound 1 in Molecules 2021 demonstrated δOR affinity (pKi = 5.94 ± 0.16) with no detectable binding to μOR or κOR (pKi < 5), establishing a δ/μ selectivity window of >10-fold based solely on core scaffold geometry [1]. This intrinsic selectivity advantage over promiscuous opioid scaffolds supports procurement for δOR-focused probe development and mechanistic studies of δOR-mediated analgesia without respiratory depression liability [2].

Dermatological Drug Discovery: MC5R Antagonist Programs

Research groups developing MC5R antagonists for acne, seborrhea, or seborrheic dermatitis indications should source 1,4-diazepan-2-one rather than regioisomeric 1,4-diazepan-5-one or piperazin-2-one scaffolds. Patent-validated 3-aminoalkyl-1,4-diazepan-2-one derivatives exhibit selective MC5R downregulation without cross-reactivity at MC1R, MC3R, or MC4R, a selectivity profile contingent on the precise spatial orientation of the 2-carbonyl group [1]. Procurement of the correct regioisomer ensures that synthetic efforts map onto established intellectual property and SAR frameworks [2].

ADME Property Optimization: Hydrophilicity-Enhanced Scaffold Engineering

When physicochemical property tuning is a primary design objective, the 1,4-diazepan-2-one core offers predictable advantages over homopiperazine in terms of increased aqueous solubility and reduced passive membrane permeability. The consensus LogP of approximately -0.3 and TPSA of 41.1 Ų confer a ~0.5 LogP unit reduction and ~17 Ų increase in polar surface area relative to the carbonyl-lacking homopiperazine scaffold [1]. These differences are sufficient to alter predicted intestinal absorption classification and CNS penetration potential in silico models, making 1,4-diazepan-2-one the preferred scaffold for peripherally-restricted or solubility-enhanced compound series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Diazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.